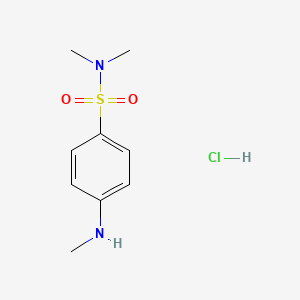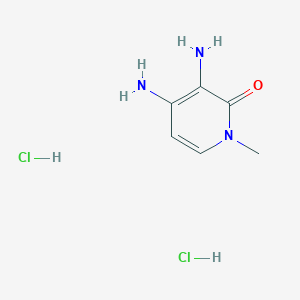
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O. It is a derivative of pyridine and is characterized by the presence of two amino groups at the 3rd and 4th positions, a methyl group at the 1st position, and a dihydropyridinone core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamino ketone, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and recrystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Scientific Research Applications
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Shares the amino groups at the 3rd and 4th positions but lacks the dihydropyridinone core.
1-Methyl-2-pyridone: Contains the methyl group and pyridone core but lacks the amino groups.
3-Aminopyridine: Contains only one amino group at the 3rd position.
Uniqueness
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to the combination of its functional groups and the dihydropyridinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C6H11Cl2N3O |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3,4-diamino-1-methylpyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-3-2-4(7)5(8)6(9)10;;/h2-3H,7-8H2,1H3;2*1H |
InChI Key |
NVTVWNWOXZQRFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


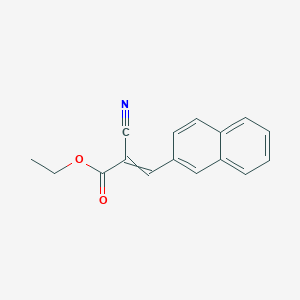
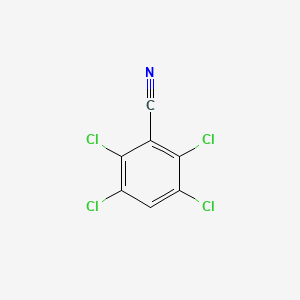

![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
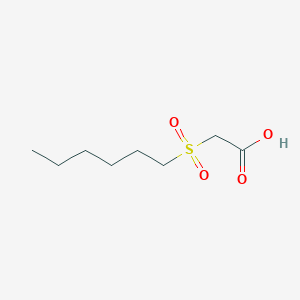
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

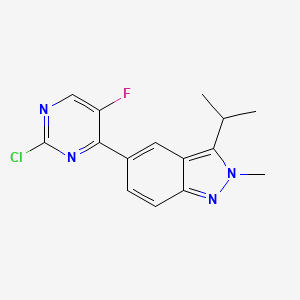
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)

